N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of both fluorine and nitro groups in the phenyl ring, along with the furan ring, makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide typically involves the reaction of 2-fluoro-5-nitroaniline with furan-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation: The furan ring can be oxidized to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of N-(2-amino-5-nitrophenyl)furan-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized furan derivatives.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly for its antimicrobial activity.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The fluorine atom may enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a methyl ester group instead of the carboxamide group.
N-(2-nitrophenyl)furan-2-carboxamide: Lacks the fluorine atom, which may affect its biological activity and stability.
Uniqueness
N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the furan ring makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C11H7FN2O4 |
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Molecular Weight |
250.18 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H7FN2O4/c12-8-4-3-7(14(16)17)6-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15) |
InChI Key |
SKDJUOYCJCCSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
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